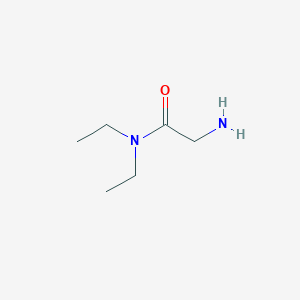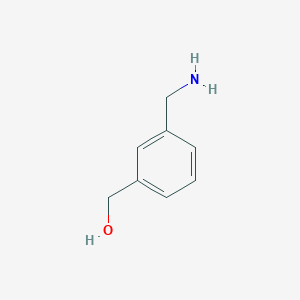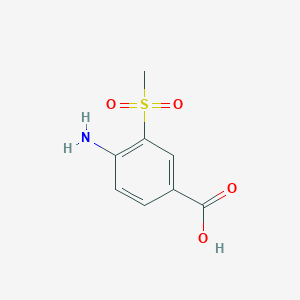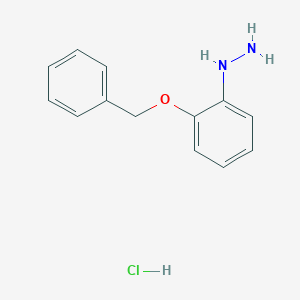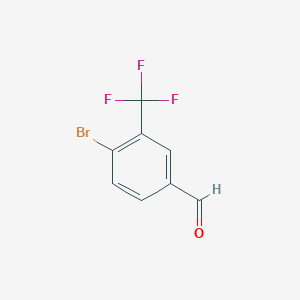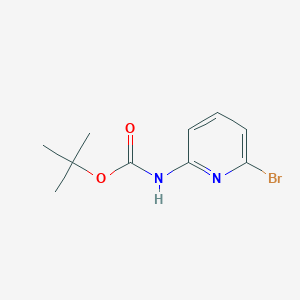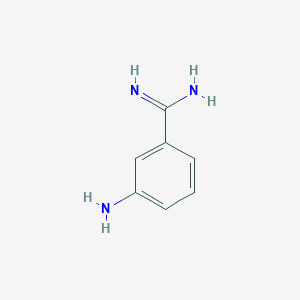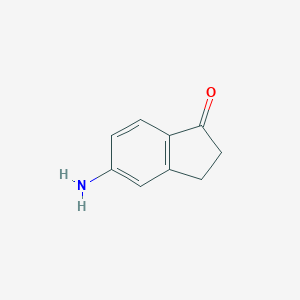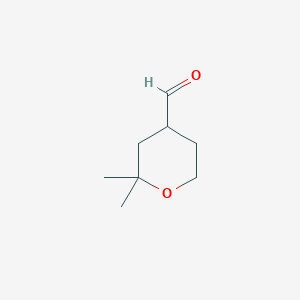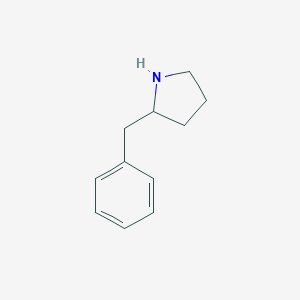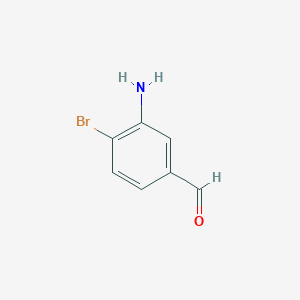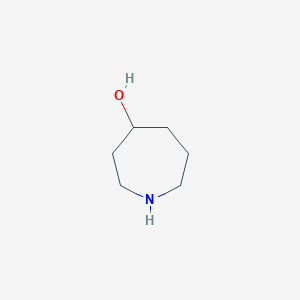
Azepan-4-ol
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Azepan-4-ol has a wide range of applications in scientific research:
Chemistry: It is used to study the structure-function relationships of enzymes and other proteins.
Biology: The compound’s interactions with biological molecules make it valuable for biochemical studies.
Medicine: this compound’s potential pharmacological properties are being explored for drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Safety and Hazards
Direcciones Futuras
Azepane-based compounds continue to play great synthetic relevance because of their different biological activities such as anti-cancer, antimicrobial, anti-Alzheimer’s disease, and anticonvulsant activity . New synthetic methods for the construction of azepan-4-ol derivatives endowed with relevant biological activity and good pharmacological profiles are expected in the near future .
Mecanismo De Acción
Target of Action
It is known to be used in proteomics research , suggesting that it may interact with a variety of proteins.
Mode of Action
Azepan-4-ol is believed to function as a proton donor in biochemical reactions . It interacts with the active sites of enzymes, participating in various biochemical processes .
Análisis Bioquímico
Biochemical Properties
Azepan-4-ol has been employed to study the structure-function relationships of enzymes and other proteins, providing valuable insights into their roles . The exact mechanism of action of this compound is believed to involve its function as a proton donor in biochemical reactions .
Cellular Effects
It is known that this compound has been used in the study of enzymes and proteins, suggesting it may interact with these biomolecules and potentially influence cellular processes .
Molecular Mechanism
It is believed to function as a proton donor in biochemical reactions . This suggests that it may interact with biomolecules in a way that influences their function, possibly through binding interactions, enzyme inhibition or activation, or changes in gene expression.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Azepan-4-ol can be synthesized through various methods. One efficient method involves a two-step [5 + 2] annulation reaction catalyzed by gold. This reaction shows high regioselectivities and good to excellent diastereoselectivities . Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes, as well as multicomponent heterocyclization reactions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis and catalysis used in laboratory settings can be scaled up for industrial applications, ensuring the efficient and cost-effective production of this compound.
Análisis De Reacciones Químicas
Types of Reactions: Azepan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azepan-4-one, while reduction can produce various amine derivatives.
Comparación Con Compuestos Similares
Azepines: These compounds have a similar seven-membered ring structure but differ in the functional groups attached.
Oxazepines: These contain an oxygen atom in the ring and exhibit different biological activities.
Thiazepines: These compounds have a sulfur atom in the ring and are known for their unique pharmacological properties.
Uniqueness of Azepan-4-ol: this compound is unique due to its specific structural configuration, which includes a hydroxy group attached to the nitrogen atom. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
IUPAC Name |
azepan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-6-2-1-4-7-5-3-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKYGZQCMFANMFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40408804 | |
| Record name | Azepan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39888-51-2 | |
| Record name | Azepan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40408804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


